molecular formula C24H21FN6O4S B2546922 N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 920448-06-2

N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2546922
CAS RN: 920448-06-2
M. Wt: 508.53
InChI Key: QKYWSUZVFDSSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21FN6O4S and its molecular weight is 508.53. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A study focused on the radiosynthesis of [18F]PBR111, a compound within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa). This research is significant for the development of positron emission tomography (PET) imaging radioligands, highlighting the potential application of similar compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Neuroinflammation PET Imaging

Another research project synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This study demonstrates the potential use of structurally related compounds in developing PET radiotracers for in vivo imaging of neuroinflammation, suggesting a possible research application for N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide in neurology and pharmacology (Damont et al., 2015).

Synthesis and Pharmacological Evaluation of Anticonvulsant Agents

A study on the synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents provides insight into the therapeutic potential of pyrimidine derivatives. The research explores the anticonvulsant activity of these compounds, suggesting a potential application in the development of new treatments for epilepsy or seizure disorders (Severina et al., 2020).

Antimicrobial and Antitumor Activity

Further studies on related pyrimidine derivatives have shown antimicrobial and antitumor activities, suggesting that this compound could potentially be explored for similar biomedical applications. These studies highlight the diverse biological activities of pyrimidine derivatives, indicating their potential utility in developing new antimicrobial and anticancer agents (Kerru et al., 2019).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6O4S/c1-13(32)26-16-7-9-17(10-8-16)27-18(33)12-36-22-19-21(30(2)24(35)31(3)23(19)34)28-20(29-22)14-5-4-6-15(25)11-14/h4-11H,12H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYWSUZVFDSSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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